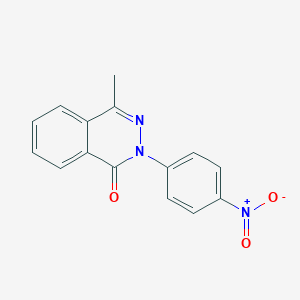

4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one

Descripción

Propiedades

IUPAC Name |

4-methyl-2-(4-nitrophenyl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-10-13-4-2-3-5-14(13)15(19)17(16-10)11-6-8-12(9-7-11)18(20)21/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOPZEIANLIBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319893 | |

| Record name | 4-methyl-2-(4-nitrophenyl)phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100864-77-5 | |

| Record name | 4-methyl-2-(4-nitrophenyl)phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylphthalic anhydride with 4-nitroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Oxidation: The phthalazine ring can be oxidized to form corresponding phthalazinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents (e.g., chlorine gas), nitrating agents (e.g., nitric acid).

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 4-methyl-2-(4-aminophenyl)phthalazin-1(2H)-one.

Substitution: 4-methyl-2-(4-nitrophenyl)-5-chlorophthalazin-1(2H)-one.

Oxidation: 4-methyl-2-(4-nitrophenyl)phthalazin-1,4-dione.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one exhibits significant anticancer properties. The presence of the nitrophenyl group enhances its reactivity, allowing it to interact with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds within the phthalazinone class can inhibit specific enzymes crucial for tumor growth .

Case Study:

A study on phthalazine derivatives found that compounds with similar structures displayed potent activity against various cancer cell lines, including breast cancer . The mechanism of action often involves the formation of reactive intermediates that can induce cytotoxic effects on cancer cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Compounds with nitrophenyl moieties are often associated with enhanced biological activity due to their ability to modulate inflammatory pathways.

Case Study:

In vitro studies demonstrated that phthalazinone derivatives could reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known to facilitate electron transfer processes, enhancing the compound's reactivity with cellular components.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell survival and proliferation.

- Reactive Intermediates Formation: Reduction of the nitrophenyl group can lead to reactive intermediates that interact with DNA or proteins, resulting in cytotoxic effects against cancer cells.

Mecanismo De Acción

The mechanism of action of 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Phthalazin-1(2H)-one derivatives are modified at positions 2 and 4 to enhance bioactivity. Below is a comparative analysis of key analogs:

Structural and Crystallographic Insights

- Hydrogen Bonding : Cocrystals of phthalazin-1(2H)-one with picric acid form N–H···O hydrogen-bonded dimers, stabilizing the crystal lattice and influencing solubility .

Actividad Biológica

4-Methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, while also discussing its mechanism of action and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2O3, with a molecular weight of approximately 226.22 g/mol. The compound features a phthalazine core with a methyl group and a nitrophenyl substituent, which are crucial for its biological activity. The presence of the nitrophenyl group enhances its reactivity and potential interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Reactive Intermediate Formation : The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Cell Signaling Modulation : It may modulate pathways associated with inflammation and cancer progression through receptor interactions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by affecting key signaling pathways involved in tumorigenesis. For instance:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can effectively reduce the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Targeting Vascular Endothelial Growth Factor (VEGF) : Similar phthalazine derivatives have been reported to inhibit VEGF signaling, which is crucial for tumor angiogenesis .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses:

- Reduction of Nitric Oxide Production : Its ability to inhibit nitric oxide production in macrophages suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Emerging data suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, indicating effectiveness in inhibiting microbial growth:

- Broad Spectrum Activity : Preliminary studies have shown that this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methyl-2-(4-aminophenyl)phthalazin-1(2H)-one | Contains an amino group instead of a nitro group | Different reactivity; less potent anticancer effects |

| 4-Methyl-2-(4-chlorophenyl)phthalazin-1(2H)-one | Contains a chlorophenyl group | Varies in physicochemical properties |

| 4-Methyl-2-(4-methoxyphenyl)phthalazin-1(2H)-one | Contains a methoxy group | Influences solubility and target interactions |

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Anticancer Efficacy Study : In vitro studies on breast cancer cell lines showed a significant decrease in cell viability when treated with varying concentrations of the compound, demonstrating dose-dependent effects.

- Anti-inflammatory Assessment : A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound markedly reduced inflammatory markers compared to controls.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion assays.

Q & A

Q. What are the established synthetic routes for 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one, and how are reaction conditions optimized?

A common method involves cyclocondensation of substituted benzoylbenzoic acid derivatives with hydrazine hydrate. For example, ethyl 2-(4-methylbenzoyl)benzoate reacts with hydrazine hydrate in ethanol under reflux to yield phthalazinone intermediates. Subsequent alkylation with propargyl bromide in DMF, catalyzed by anhydrous potassium carbonate, introduces the methyl group at position 4 (65°C, 2 hours) . Optimization includes solvent selection (e.g., DMF for alkylation), stoichiometric control of reagents (e.g., 1:1.5 molar ratio of phthalazinone to propargyl bromide), and purification via column chromatography (n-hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/IR : H NMR confirms aromatic proton environments (e.g., signals at δ 7.37–8.31 ppm for phthalazine and nitrophenyl groups) . IR identifies carbonyl stretches (~1642 cm) and hydrogen-bonded NH/OH groups (3400–2000 cm) .

- X-ray crystallography : Resolves dihedral angles (e.g., 53.93° between methylphenyl and phthalazinone rings) and intermolecular interactions (C–H···O hydrogen bonds, π–π stacking with centroid distances of 3.6990 Å) .

Q. How is elemental analysis used to validate synthetic products?

Elemental analysis (C, H, N) verifies stoichiometric ratios, ensuring purity. For example, theoretical values for CHNO should align with experimental data within ±0.3% deviation .

Advanced Research Questions

Q. How can conflicting reactivity data with nucleophiles be resolved?

Contradictions in nucleophilic substitution outcomes (e.g., amino acids vs. hydrazines) may arise from steric hindrance or electronic effects of the 4-nitrophenyl group. Methodological solutions include:

- Solvent polarity adjustments : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in sterically crowded reactions .

- Temperature modulation : Lower temperatures favor kinetic control, reducing side reactions .

- Computational modeling : DFT calculations predict reactive sites (e.g., electrophilic C-1 in phthalazinone) to guide experimental design .

Q. What strategies improve crystallinity for structural studies?

Q. How does the nitro group influence biological activity and reactivity?

The electron-withdrawing nitro group at the 4-position:

- Enhances electrophilicity : Facilitates nucleophilic attacks at C-1 of the phthalazinone ring, enabling derivatization for bioactive analogs (e.g., pyrazolophthalazines) .

- Modulates pharmacokinetics : Increases lipophilicity, potentially improving membrane permeability in antimicrobial or cytotoxic studies .

Q. What experimental designs are recommended for studying tautomeric equilibria in phthalazinones?

- Variable-temperature NMR : Monitors proton shifts (e.g., NH vs. OH) to identify tautomeric forms .

- pH-dependent UV-Vis spectroscopy : Tracks absorbance changes (e.g., 250–400 nm) to map keto-enol equilibria .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Reagent purity verification : Phosphorus pentachloride often contains moisture; pre-drying at 100°C improves chlorination efficiency .

- Byproduct identification : HPLC-MS detects intermediates (e.g., unreacted phthalazinone) to refine stoichiometric ratios .

Q. Why might crystallographic data conflict with computational geometry predictions?

- Crystal packing effects : Intermolecular forces (e.g., π–π stacking) distort bond angles compared to gas-phase DFT models .

- Thermal motion artifacts : High displacement parameters (U) in X-ray data indicate dynamic disorder, requiring Hirshfeld surface analysis for correction .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 75–80 | |

| Alkylation | Propargyl bromide, KCO, DMF | 60–65 | |

| Chlorination | PCl/POCl, steam bath | 70 |

Q. Table 2. Structural Parameters from X-ray Data

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle | 53.93° (methylphenyl/phth.) | |

| π–π distance | 3.6990 Å | |

| C–H···O bond length | 2.20–2.50 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.